tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)12-10(9-17)8-16(15-12)11-4-6-19-7-5-11/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJQAGBRYWCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1C=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydropyran Ring: This step involves the protection of a hydroxyl group using dihydropyran to form a tetrahydropyran ring.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: tert-Butyl 4-carboxy-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate.
Reduction: tert-Butyl 4-hydroxymethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-formyl-1H-pyrazole-3-carboxylate: Lacks the tetrahydropyran ring.
tert-Butyl 4-formyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-carboxylate: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of the pyrazole ring, formyl group, tetrahydropyran ring, and tert-butyl ester group
Biological Activity
Tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit a range of pharmacological effects, particularly in anti-inflammatory and analgesic pathways.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a pyrazole ring, a formyl group, and a tert-butyl ester, contributing to its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives, including their anti-inflammatory and analgesic properties. The following sections summarize key findings from various studies regarding the biological activity of this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, several compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives
| Compound Name | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | 540 |
| Compound B | 3.50 | 0.005 | 700 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being researched.
In a study examining various pyrazole derivatives, it was found that those with specific substituents exhibited enhanced COX inhibition, suggesting that structural modifications can significantly influence biological activity .
Analgesic Effects
In addition to anti-inflammatory properties, certain pyrazole compounds have shown promise as analgesics. The mechanism often involves the inhibition of pain signaling pathways mediated by COX enzymes and other inflammatory mediators.
Case Study:
A recent investigation into the analgesic properties of pyrazole derivatives included testing on carrageenan-induced paw edema in rats. The results indicated that certain derivatives provided significant pain relief comparable to standard analgesics like ibuprofen and celecoxib .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways through:
- Inhibition of COX Enzymes: By inhibiting COX enzymes, this compound may reduce the production of prostaglandins, which are mediators of inflammation and pain.
- Antioxidant Properties: Some pyrazole derivatives have shown antioxidant activity, which could contribute to their overall anti-inflammatory effects by neutralizing free radicals.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- The synthesis of tert-butyl-substituted pyrazole derivatives typically involves multi-step reactions, including amine protection, pyrazole ring formation, and functional group introduction. For example, tert-butoxycarbonyl (Boc) protection is critical for stabilizing reactive intermediates . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for introducing oxan-4-yl groups under controlled temperatures (50–70°C) and solvent systems (e.g., THF/water mixtures) . Yield optimization requires precise control of stoichiometry, pH, and purification via flash chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) resolves substituent positions on the pyrazole ring (e.g., formyl and oxan-4-yl groups) . X-ray crystallography confirms bond angles and spatial arrangements, as demonstrated for similar tert-butyl pyrazole derivatives (triclinic crystal system, P1 space group) . High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., C=O stretch at ~1710 cm⁻¹) .
Advanced Research Questions
Q. How does the oxan-4-yl group influence the compound’s reactivity in nucleophilic substitution reactions?
- The oxan-4-yl (tetrahydropyranyl) group acts as a steric and electronic modulator. Its oxygen atom can participate in hydrogen bonding, altering reaction pathways in cross-coupling reactions. Comparative studies with cyclohexyl or fluorophenyl analogs show reduced electrophilicity at the formyl group due to electron-donating effects of the oxan-4-yl moiety . Kinetic studies using HPLC or LC-MS are recommended to track intermediate formation .
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
- Discrepancies often arise from differences in substituent electronic profiles or steric hindrance. For example, replacing oxan-4-yl with a trifluoromethylsulfonyl group (as in ) increases electrophilicity, enhancing kinase inhibition . Use molecular docking to compare binding poses with target proteins (e.g., EGFR or COX-2) and enzyme inhibition assays (IC₅₀ measurements) to quantify potency differences .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Density functional theory (DFT) calculations predict charge distribution and reactive sites on the pyrazole ring. Molecular dynamics simulations assess stability of ligand-protein complexes over time. For example, modifying the tert-butyl group to a smaller substituent (e.g., methyl) may reduce steric clashes in hydrophobic binding pockets . Validate predictions with synthetic analogs and SPR (surface plasmon resonance) binding assays .
Methodological Comparisons
Q. What are the advantages and limitations of using tert-butyl versus ethyl esters in pyrazole carboxylate derivatives?
- tert-Butyl esters enhance steric protection of the carboxylate group, improving stability under acidic conditions. However, they require harsh deprotection (e.g., TFA) that may degrade sensitive functional groups. Ethyl esters are easier to hydrolyze (via NaOH/EtOH) but offer less stability during storage . Comparative TGA (thermogravimetric analysis) data show tert-butyl derivatives degrade at higher temperatures (~200°C vs. ~150°C for ethyl) .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Polar aprotic solvents (e.g., DMSO) stabilize the formyl group but may accelerate ester hydrolysis. Storage in anhydrous acetonitrile at −20°C minimizes degradation (validated via accelerated stability studies using LC-MS) . Avoid prolonged exposure to light, as UV-Vis spectra indicate photooxidation of the pyrazole ring above 300 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
